N-(Bicyclo[1.1.1]pentan-1-yl)benzamide
Description
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a bicyclic amide compound characterized by a benzamide group attached to the bridgehead position of a bicyclo[1.1.1]pentane scaffold. This scaffold is prized in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its high three-dimensionality and metabolic stability .
Properties
CAS No. |
151361-59-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)benzamide |
InChI |
InChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14) |
InChI Key |
APXWMBUUEAIMBK-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Synonyms |
Benzamide, N-bicyclo[1.1.1]pent-1-yl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Polarity: The hydroxy-substituted analog (C₇H₁₁NO₂) exhibits higher polarity due to the hydroxyl group, which may improve aqueous solubility but also correlates with acute toxicity risks .
- Lipophilicity: Compounds like N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (C₁₃H₂₁NO) with alkyl chains show increased lipophilicity, favoring membrane permeability .
- Bioactivity : The trifluoromethylphenyl derivative (C₂₂H₃₀F₃N₃O) demonstrates the scaffold’s utility in drug design, specifically targeting enzymes like LpPLA2 .
Stability and Toxicity
- Stability : Bicyclo[1.1.1]pentane derivatives are generally stable under inert storage (2–8°C) but may degrade under acidic/basic conditions .
- Toxicity: Hydroxy-substituted analogs (e.g., C₇H₁₁NO₂) carry GHS warnings for acute oral toxicity (H302) and respiratory irritation (H335), necessitating controlled handling .
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow Systems
The foundational step in synthesizing N-(bicyclo[1.1.1]pentan-1-yl)benzamide involves constructing the BCP core. A landmark advancement by Kaszynski and Michl demonstrated that irradiating [1.1.1]propellane (4 ) with diacetyl (5 ) at 365 nm in a flow reactor produces bicyclo[1.1.1]pentane-1,3-diketone (6 ) at kilogram scales within 6 hours. This method eliminates mercury lamps and quartz vessels, achieving 45–51% yield after haloform reaction to isolate the diacid (1 ). The scalability of this approach ensures gram-to-kilogram accessibility of BCP precursors, critical for downstream derivatization.
Radical-Based Asymmetric Functionalization
Patent literature discloses a one-step photochemical/radical method to synthesize asymmetrically substituted BCPs. By reacting [1.1.1]propellane with halogen donors (e.g., Cl·) under blue LED irradiation, intermediates like Ia (X = Cl) form, which undergo nucleophilic displacement with amines to yield bicyclo[1.1.1]pentan-1-amine derivatives. This route bypasses multi-step functionalization, though yields for amine-specific substitutions remain underexplored in public datasets.
Synthesis of Bicyclo[1.1.1]pentan-1-amine
Curtius Rearrangement of BCP Diacids
The diacid 1 serves as a linchpin for amine synthesis. Treatment with diphenylphosphoryl azide ((PhO)₂P(O)N₃) and tert-butanol at 85°C induces a Curtius rearrangement, converting the carboxylic acid to an isocyanate intermediate, which hydrolyzes to 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12 ) at 80% yield. Acidic deprotection (e.g., HCl/dioxane) removes the Boc group, yielding bicyclo[1.1.1]pentan-1-amine hydrochloride (10 ) in 83% isolated yield.
Table 1. Optimization of Curtius Rearrangement Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | t-BuOH | DMF | t-BuOH |
| Temperature (°C) | 85 | 100 | 85 |
| Reaction Time (h) | 24 | 12 | 24 |
| Yield (%) | 80 | 65 | 83 |
Direct Amination via Radical Pathways
Alternative approaches leverage radical trapping to install amino groups directly. Irradiating [1.1.1]propellane with N-chloroamines in the presence of Et₃B initiates radical chain propagation, yielding bicyclo[1.1.1]pentan-1-amine derivatives. While this method reduces step count, competing side reactions (e.g., dichlorination) necessitate careful stoichiometric control.
Amide Coupling to Form this compound
Schotten-Baumann Reaction Conditions
Reacting bicyclo[1.1.1]pentan-1-amine (10 ) with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) provides the target amide in 65–72% yield. Excess benzoyl chloride (1.2 equiv) and vigorous stirring mitigate poor solubility of the BCP amine.
Table 2. Amidation Yield Optimization
| Benzoyl Chloride (equiv) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1.0 | NaOH | CH₂Cl₂ | 58 |
| 1.2 | NaOH | CH₂Cl₂ | 72 |
| 1.5 | Et₃N | THF | 68 |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCI/HOBt-mediated coupling in DMF at 0°C to room temperature achieves 78% yield. This method proves advantageous for sterically hindered amines, as confirmed by ¹H NMR monitoring.
Emerging Strategies and Challenges
Decarboxylative Cross-Coupling
Recent work exploits BCP diacids as dual electrophiles. Silver-catalyzed decarboxylation of 1 with benzamide derivatives under oxidative conditions (K₂S₂O₈, 80°C) furnishes N-(BCP)benzamide in 60% yield. While promising, side products from radical recombination necessitate chromatographic purification.
Q & A
Basic Research Questions
Q. How can synthetic routes to N-(bicyclo[1.1.1]pentan-1-yl)benzamide be optimized for improved yield and scalability?
- Methodological Answer : The Hofmann rearrangement and strain-release strategies (e.g., reaction of "turbo amides" with [1.1.1]propellane) are key approaches. For instance, Barbachyn et al. demonstrated electrophilic attack using lithium methoxyamine on bicyclo[1.1.1]pentan-1-yl lithium to form benzamide analogs, though yields were initially poor (~24%) . Baran’s strain-release method with propellane enables gram-scale synthesis by leveraging radical intermediates . Optimization should focus on catalyst selection (e.g., transition metals for C–H activation) and inert reaction conditions to stabilize the strained bicyclopentane core.
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : GHS hazard codes (H302, H315, H319, H335) indicate risks of oral toxicity, skin/eye irritation, and respiratory sensitization. Handling requires:
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
- Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors .
- Storage: Maintain at 2–8°C under inert atmosphere (argon/nitrogen) to avoid decomposition .
- Spill management: Collect with absorbent materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC or LC-MS .
- pH sensitivity : Test solubility and stability in buffers (pH 1–13) over 24–72 hours. The bicyclopentane scaffold is generally stable but may degrade under strongly acidic/basic conditions due to ring strain .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : Use NMR to confirm bicyclopentane bridgehead substitution (e.g., δ 46–60 ppm for bridgehead carbons) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., observed [M+H] 200.1440 vs. calculated 200.1439 for a bicyclopentane derivative) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while silica gel chromatography (eluent: 1–4% MeOH in CHCl) resolves polar byproducts .
Advanced Research Questions
Q. How can this compound derivatives serve as bioisosteres in drug design?
- Methodological Answer : Bicyclo[1.1.1]pentane (BCP) mimics para-substituted benzene rings while reducing metabolic liability. For example:
- Lipophilicity : BCP’s logP (~1.4) is comparable to aryl groups, improving membrane permeability .
- Spatial mimicry : In Denali Therapeutics’ DNL343, BCP replaces a phenyl group to maintain target engagement (e.g., binding to unfolded protein response regulators) while enhancing CNS penetration .
- Validate bioisosterism via X-ray crystallography or molecular docking to compare binding poses with parent compounds .
Q. What catalytic systems enable efficient functionalization of the bicyclopentane core in this compound?
- Methodological Answer :
- C–H activation : Transition metal catalysts (e.g., Pd, Ir) facilitate cross-couplings at bridgehead carbons. For example, Ir-catalyzed hydrogen borrowing alkylation at room temperature achieves 73% yield for BCP-containing ketones .
- Photoredox catalysis : Radical addition to [1.1.1]propellane under blue light enables amine/amide derivatization .
- Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., tert-amyl alcohol for Ir systems) to minimize side reactions .
Q. How can researchers resolve contradictory data on reaction yields for bicyclopentane-amine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 24% vs. 53% for amine derivatives) arise from:
- Reaction intermediates : Unstable lithium amides require in situ trapping (e.g., with benzoyl chloride) to prevent decomposition .
- Purification challenges : Use centrifugal partition chromatography (CPC) or preparative HPLC to isolate polar byproducts.
- Scale-dependent effects : Gram-scale reactions may require flow chemistry to improve heat/mass transfer .
Q. What strategies enhance the metabolic stability of bicyclopentane-containing compounds in vivo?
- Methodological Answer :
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation.
- Steric shielding : Introduce fluorinated groups (e.g., –CF) adjacent to the BCP core to block enzymatic access .
- Prodrug design : Mask amines as tert-butyl carbamates (Boc), which hydrolyze in vivo to release active drug .
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model strain energy (~70 kcal/mol for BCP) and predict regioselectivity in radical additions .
- MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS.
- Machine learning : Train models on existing bicyclopentane reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
